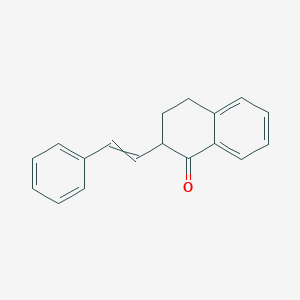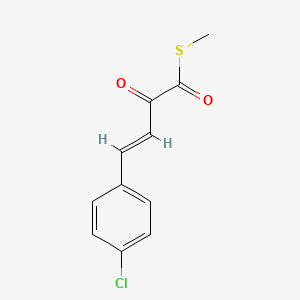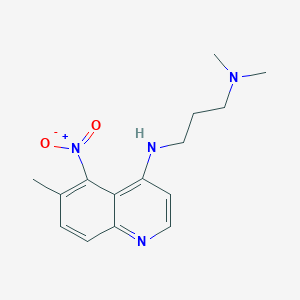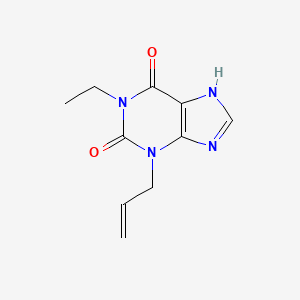
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester is a complex organic compound with the molecular formula C19H30NO5P. This compound is characterized by the presence of an ethanimidic acid core, a benzoyl group, and a dibutoxyphosphinyl moiety, making it a unique and versatile molecule in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of ethanimidic acid with benzoyl chloride in the presence of a base to form the N-benzoyl derivative. This intermediate is then reacted with dibutoxyphosphinyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phosphinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, methyl ester
- Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, propyl ester
- Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, butyl ester
Uniqueness
Ethanimidic acid, N-benzoyl-2-(dibutoxyphosphinyl)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The ethyl ester group may provide distinct pharmacokinetic properties compared to its methyl, propyl, or butyl counterparts .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
668490-90-2 |
|---|---|
Formule moléculaire |
C19H30NO5P |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
ethyl N-benzoyl-2-dibutoxyphosphorylethanimidate |
InChI |
InChI=1S/C19H30NO5P/c1-4-7-14-24-26(22,25-15-8-5-2)16-18(23-6-3)20-19(21)17-12-10-9-11-13-17/h9-13H,4-8,14-16H2,1-3H3 |
Clé InChI |
RLEKQNNSRCZMTP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CC(=NC(=O)C1=CC=CC=C1)OCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)

![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)

![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)

![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)

![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)
